(E)-N-(3-Methylsulfanylcyclohexyl)-2-phenylethenesulfonamide
Description
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Properties
IUPAC Name |
(E)-N-(3-methylsulfanylcyclohexyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S2/c1-19-15-9-5-8-14(12-15)16-20(17,18)11-10-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-16H,5,8-9,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSIZMBTEWEWRR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1CCCC(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (E)-N-(3-Methylsulfanylcyclohexyl)-2-phenylethenesulfonamide
- Molecular Formula : C15H19N1O2S2
- Molecular Weight : 303.45 g/mol
Structural Features
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of the methylsulfanyl group and cyclohexyl ring may influence its pharmacological profile.
Antimicrobial Properties
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Escherichia coli |
| Sulfamethoxazole | 16 | Staphylococcus aureus |
| Sulfanilamide | 64 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory properties. A recent investigation demonstrated that compounds with similar structures can reduce pro-inflammatory cytokine levels in vitro.
Case Study: Inhibition of TNF-alpha Production
In a controlled study involving human macrophages, the administration of this compound resulted in a significant decrease in TNF-alpha production compared to untreated controls.
- Control Group TNF-alpha Levels : 150 pg/mL
- Treated Group TNF-alpha Levels : 75 pg/mL
- Statistical Significance : p < 0.05
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes related to folate metabolism and modulation of inflammatory pathways.
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of this compound suggest moderate absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Wide |
| Half-life | 4 hours |
| Toxicity (LD50) | >2000 mg/kg |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research, particularly in the fields of antimicrobial and anti-inflammatory therapies. Future studies should focus on clinical trials to evaluate efficacy and safety in human subjects, as well as detailed mechanistic studies to elucidate its action at the molecular level.
Q & A
Q. What are the established synthesis protocols for (E)-N-(3-Methylsulfanylcyclohexyl)-2-phenylethenesulfonamide?
Synthesis typically involves multi-step reactions, including sulfonylation and coupling steps. Key methods include:
- Sulfonamide formation : Reacting a cyclohexylamine derivative with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Controlled stereochemistry : Using E-selective conditions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to ensure the (E)-configuration of the ethenesulfonamide moiety .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility and reaction efficiency .
Q. How is the structural integrity of this compound confirmed?
Structural validation relies on:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry. For example, characteristic peaks for the methylsulfanyl group (~δ 2.1 ppm in 1H NMR) and ethenesulfonamide doublet (~δ 6.8–7.2 ppm) .
- X-ray crystallography : Definitive confirmation of the (E)-configuration and cyclohexyl chair conformation .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 352.12) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?
Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to minimize shift variability .
- 2D NMR techniques : COSY and HSQC to resolve overlapping peaks and assign protons/carbons unambiguously .
- Comparative analysis : Cross-reference with structurally analogous sulfonamides (e.g., N-cyclohexylbenzenesulfonamide derivatives) .
Q. What methodologies optimize reaction yields in large-scale synthesis?
Critical parameters include:
- Catalyst screening : Palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for phenyl group introduction) .
- Temperature control : Lower temperatures (0–5°C) during sulfonylation to suppress side reactions .
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
Q. How does the methylsulfanyl group influence the compound’s reactivity and stability?
The methylsulfanyl (SMe) group:
- Enhances electron density : Activates the cyclohexyl ring toward electrophilic substitution .
- Impacts stability : Susceptible to oxidation under acidic conditions, forming sulfoxide/sulfone derivatives. Stability studies recommend inert atmospheres (N2/Ar) during storage .
Research Application Questions
Q. What are the potential applications in medicinal chemistry research?
This compound’s sulfonamide moiety and stereochemistry make it a candidate for:
- Enzyme inhibition studies : Targeting sulfotransferases or cyclooxygenase (COX) isoforms due to structural similarity to known inhibitors .
- Drug delivery systems : Functionalization via the sulfonamide group for prodrug development .
Q. How can environmental fate studies be designed for this compound?
Follow protocols from Project INCHEMBIOL :
- Degradation pathways : Investigate hydrolysis/photolysis in aqueous solutions (pH 3–9) under UV light.
- Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (LC50/EC50 values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
